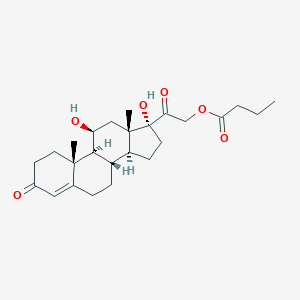

Hydrocortisone 21-butyrate

Description

Properties

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization

Synthetic Pathways of Hydrocortisone (B1673445) 21-Butyrate

The primary route to synthesizing hydrocortisone esters involves the acylation of a hydrocortisone precursor. The choice of acylating agent, catalyst, and reaction conditions determines the position and degree of esterification.

Enzymatic catalysis offers a highly regioselective method for the synthesis of Hydrocortisone 21-butyrate. Studies utilizing lipase (B570770) B from Candida antarctica (CALB) have demonstrated complete regioselectivity, with acylation occurring exclusively at the C-21 position of the hydrocortisone molecule. conicet.gov.ar This specificity is attributed to the enzyme's ability to selectively act on the primary hydroxyl group at C-21, leaving the sterically hindered tertiary hydroxyl group at C-17 and the secondary hydroxyl at C-11 untouched. conicet.gov.argoogle.com The reaction can be effectively carried out using various acylating agents, including carboxylic acids and their ethyl esters. conicet.gov.ar

| Product | Acylating Agent | Biocatalyst | Yield |

|---|---|---|---|

| Hydrocortisone-21 acetate (B1210297) | Ethyl acetate | CALB | 92% conicet.gov.ar |

| Hydrocortisone-21 hexanoate | Hexanoic acid | CALB | 88% conicet.gov.ar |

Chemical acylation methods, while less selective, are also employed. For instance, the synthesis of a related compound, hydrocortisone 17α-butyrate-21-acetate, is achieved by reacting hydrocortisone acetate with butyryl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or pyridine (B92270) hydrobromide. google.compatsnap.com This reaction acylates the C-17 hydroxyl group while the C-21 hydroxyl is already protected as an acetate.

Selective hydrolysis is a critical step in multi-step synthetic routes, often used to deprotect hydroxyl groups or to selectively cleave one ester group in a diester molecule. For example, in the synthesis of hydrocortisone 17-butyrate, the intermediate hydrocortisone 17α-butyrate-21-acetate is subjected to selective hydrolysis. google.comgoogle.com This step uses an inorganic base in an organic solvent to specifically remove the acetate group at the C-21 position, yielding the desired C-17 ester. google.comgoogle.com

The relative ease of hydrolysis at the C-21 position is also observed in metabolic studies of hydrocortisone diesters. When hydrocortisone 17-butyrate 21-propionate is exposed to cultured human keratinocytes, the acyl group at the 21-position is the first to be hydrolyzed. medicaljournals.se This enzymatic hydrolysis primarily yields hydrocortisone 17-butyrate. medicaljournals.se This highlights a general principle where the primary ester at C-21 is more susceptible to hydrolysis than the tertiary ester at C-17.

Esterification Regioselectivity and Isomeric Considerations

The presence of three hydroxyl groups (at C-11, C-17, and C-21) on the hydrocortisone molecule makes regioselectivity a significant challenge in its esterification. conicet.gov.ar The relative reactivity of these groups dictates the outcome of the synthesis and gives rise to potential isomeric impurities.

The hydroxyl groups at the C-17 and C-21 positions exhibit distinct chemical reactivity. The C-21 hydroxyl is a primary alcohol, making it more accessible and reactive towards acylating agents. conicet.gov.ar In contrast, the C-17 alpha-hydroxyl group is a tertiary alcohol and is subject to significant steric hindrance from the adjacent C-18 methyl group and the β-acetone side chain. conicet.gov.argoogle.com

This difference in reactivity is exploited in selective synthesis. As mentioned, enzymatic acylation with CALB is completely regioselective for the C-21 position. conicet.gov.ar Chemical methods can be directed to the C-17 position, but this often requires prior protection of the C-21 hydroxyl group, as seen in the synthesis of hydrocortisone 17-butyrate from hydrocortisone 21-acetate. google.comgoogle.com The direct chemical esterification of hydrocortisone often leads to a mixture of products, with the C-21 ester being a major component.

A significant challenge in the chemistry of hydrocortisone 17-esters is their tendency to rearrange into the more stable 21-ester isomer. google.com This isomerization from hydrocortisone 17-butyrate to this compound is a known issue, particularly in pharmaceutical formulations where the compound is in solution or dispersion. google.comresearchgate.net

Research indicates that hydrocortisone 17-butyrate can undergo a reversible isomerization to form the C-21 ester of butyric acid. researchgate.net This C-21 ester can then be hydrolyzed to hydrocortisone. researchgate.net This translocation of the acyl group is a non-enzymatic process. medicaljournals.se The mechanism is related to the Mattox rearrangement, a key degradation pathway for corticosteroids with a dihydroxyacetone side chain that occurs under acidic conditions. researchgate.netdss.go.th However, a variation of this rearrangement has also been observed for 17,21-diesters under alkaline conditions. researchgate.net The propensity for this 17- to 21-isomerization underscores the thermodynamic stability of the primary ester at the C-21 position compared to the sterically crowded tertiary ester at C-17. Methods to inhibit this isomerization, such as the inclusion of omega-6 fatty acids in formulations, have been developed to stabilize the 17-butyrate isomer. google.comdrugpatentwatch.com

| Compound Name | Chemical Formula |

|---|---|

| This compound | C25H36O6 biosynth.com |

| Hydrocortisone | C21H30O5 |

| Hydrocortisone 17-butyrate | C25H36O6 sigmaaldrich.com |

| Hydrocortisone acetate (Hydrocortisone 21-acetate) | C23H32O6 |

| Hydrocortisone 17α-butyrate-21-acetate | C27H38O7 |

| Butyryl chloride | C4H7ClO |

| 4-dimethylaminopyridine (DMAP) | C7H10N2 |

| Pyridine | C5H5N |

| Hydrocortisone 17-butyrate 21-propionate | C28H40O7 nih.gov |

| Hydrocortisone 21-propionate | C24H34O6 |

Molecular Pharmacodynamics and Cellular Mechanisms

Glucocorticoid Receptor Binding and Intracellular Translocation

The action of Hydrocortisone (B1673445) 21-butyrate is initiated by its passive diffusion across the cell membrane into the cytoplasm, where it engages with the glucocorticoid receptor (GR). This interaction is the first critical step in a cascade of events that leads to the modulation of cellular activity.

Kinetics of Cytoplasmic Glucocorticoid Receptor Binding

Hydrocortisone 21-butyrate is a prodrug that is converted to its active form, hydrocortisone, within the body. ncats.io The esterification of hydrocortisone, such as in the formation of hydrocortisone butyrates, plays a significant role in its lipophilicity and, consequently, its affinity for the glucocorticoid receptor. ncats.iomedicaljournals.se

While specific kinetic data for this compound is not extensively detailed in publicly available research, studies on related compounds provide valuable insights. For instance, research on hydrocortisone 17-butyrate 21-propionate, a similar diester, demonstrated that esterification significantly increases the affinity for the glucocorticoid receptor. nih.govnih.gov This enhanced affinity is largely attributed to a decrease in the dissociation rate of the steroid from the receptor. nih.gov One study determined the dissociation constant (Kd) of hydrocortisone 17-butyrate 21-propionate to be 9.8 nM, indicating high-affinity binding. nih.govresearchgate.net Another investigation found that the 21-butyrate of cortisol 17-valerate had a relative binding affinity of 1.33 compared to cortisol. researchgate.net This suggests that the butyrate (B1204436) group at the 21-position contributes favorably to receptor binding.

Interactive Table: Glucocorticoid Receptor Binding Affinity of Related Compounds

| Compound | Dissociation Constant (Kd) (nM) | Relative Binding Affinity |

| Hydrocortisone 17-butyrate 21-propionate | 9.8 nih.govresearchgate.net | - |

| Cortisol 17-valerate, 21-butyrate | - | 1.33 researchgate.net |

| Hydrocortisone (High Affinity Site) | 1.9 nih.gov | 1.00 |

| Hydrocortisone (Low Affinity Site) | 68.7 nih.gov | - |

Nuclear Translocation Dynamics of Receptor-Ligand Complex

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change. This transformation is crucial as it facilitates the dissociation of associated heat shock proteins and exposes a nuclear localization signal on the receptor. The newly formed receptor-ligand complex then translocates from the cytoplasm into the cell nucleus. drugbank.comdrugbank.comncats.io

The specific dynamics of this nuclear translocation for the this compound-receptor complex are not well-documented. However, the process is a fundamental aspect of glucocorticoid action. In general, this translocation is an active, energy-dependent process. Studies on hydrocortisone have shown that it can inhibit the nuclear translocation of other signaling molecules, such as NF-κB1, in a genotype-dependent manner, highlighting the complex interplay of signaling pathways within the cell. plos.org

Interaction with Glucocorticoid Response Elements (GREs)

Once inside the nucleus, the this compound-receptor complex acts as a ligand-activated transcription factor. It binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. drugbank.comdrugbank.comncats.io The binding of the receptor complex to these GREs is a pivotal moment, as it allows the receptor to interact with basic transcription factors and co-regulator proteins, thereby directly influencing the rate of gene transcription. drugbank.comncats.io This interaction can either enhance or suppress the expression of specific genes, forming the basis of the widespread effects of glucocorticoids. nih.gov

Transcriptional Regulation and Gene Expression Modulation

The binding of the this compound-receptor complex to GREs initiates a cascade of transcriptional events, leading to both the upregulation and downregulation of various target genes. This differential gene expression is the cornerstone of the compound's anti-inflammatory and immunosuppressive actions.

Differential Regulation (Upregulation and Downregulation) of Target Genes

This compound, like other glucocorticoids, exerts its effects by altering the expression of a broad spectrum of genes.

Upregulation: A key anti-inflammatory mechanism is the upregulation of genes that encode anti-inflammatory proteins. nih.gov A primary example is the induction of Annexin A1 (also known as Lipocortin-1), a potent anti-inflammatory protein. drugbank.comdrugbank.com Other upregulated genes can include those that inhibit pro-inflammatory signaling pathways, such as the inhibitor of NF-κB (IκBα) and Mitogen-Activated Protein Kinase (MAPK) phosphatase 1. nih.govfengchengroup.com

Downregulation: A significant part of the immunosuppressive effect of this compound comes from its ability to suppress the transcription of pro-inflammatory genes. This is often achieved by the activated glucocorticoid receptor interfering with the activity of other transcription factors, such as NF-κB and Activator Protein-1 (AP-1). nih.govfengchengroup.com This leads to the reduced expression of numerous pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-2, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). drugbank.comdrugbank.com The expression of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), is also suppressed. drugbank.comdrugbank.comfengchengroup.com

Interactive Table: Genes Regulated by Glucocorticoids

| Regulation | Gene/Protein | Function |

| Upregulated | Annexin A1 (Lipocortin-1) drugbank.comdrugbank.com | Inhibits phospholipase A2, reducing eicosanoid production. |

| IκBα (Inhibitor of NF-κB) nih.gov | Sequesters NF-κB in the cytoplasm, preventing pro-inflammatory gene transcription. | |

| MAPK Phosphatase 1 fengchengroup.com | Dephosphorylates and inactivates MAP kinases, inhibiting inflammatory signaling. | |

| Downregulated | Interleukin-1 (IL-1) drugbank.comdrugbank.com | Pro-inflammatory cytokine. |

| Interleukin-2 (IL-2) drugbank.comdrugbank.com | Critical for T-cell proliferation. | |

| Interleukin-6 (IL-6) drugbank.comdrugbank.com | Pro-inflammatory cytokine involved in systemic inflammation. | |

| Tumor Necrosis Factor-alpha (TNF-α) drugbank.comdrugbank.com | Major pro-inflammatory cytokine. | |

| Cyclooxygenase-2 (COX-2) drugbank.comdrugbank.comfengchengroup.com | Enzyme responsible for prostaglandin (B15479496) synthesis in inflammation. |

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)

A central tenet of the anti-inflammatory action of this compound is the induction of a class of proteins known as lipocortins, with Annexin A1 (lipocortin-1) being a prominent member. drugbank.comncats.iofengchengroup.com The synthesis of lipocortin-1 is stimulated by glucocorticoids. drugbank.comnih.gov

Once produced, lipocortin-1 exerts its anti-inflammatory effects by inhibiting the enzyme phospholipase A2. drugbank.comncats.iofengchengroup.com Phospholipase A2 is responsible for releasing arachidonic acid from membrane phospholipids. Arachidonic acid serves as the common precursor for the biosynthesis of potent mediators of inflammation, including prostaglandins (B1171923) and leukotrienes. By preventing the release of arachidonic acid, lipocortin-1 effectively curtails the production of these inflammatory eicosanoids. drugbank.comncats.io Furthermore, glucocorticoids can also stimulate the release of lipocortin-1 into the extracellular space, where it can bind to leukocyte membrane receptors and inhibit a variety of inflammatory events, such as chemotaxis and phagocytosis. drugbank.comdrugbank.com

Inhibition of Arachidonic Acid Release and Eicosanoid Biosynthesis (Prostaglandins, Leukotrienes)

A primary mechanism of the anti-inflammatory effect of this compound involves the potent inhibition of the arachidonic acid cascade. ncats.iopatsnap.com This is achieved through the upregulation of lipocortins, specifically Annexin-1 (also known as Lipocortin-1). drugbank.comnih.gov

Phospholipase A2 Inhibition: Activated glucocorticoid receptors stimulate the synthesis of Annexin-1. drugbank.comnih.gov This protein then binds to cell membranes, effectively preventing the enzyme phospholipase A2 from accessing its substrate, arachidonic acid, which is a component of the phospholipid membrane. ncats.iodrugbank.com By inhibiting phospholipase A2, the initial step of the arachidonic acid cascade is blocked. nih.govdrugbank.com

Reduced Eicosanoid Production: The lack of available arachidonic acid directly curtails the biosynthesis of powerful pro-inflammatory mediators. patsnap.comnih.gov This includes prostaglandins, which are synthesized via the cyclooxygenase (COX) pathway, and leukotrienes, synthesized via the lipoxygenase pathway. ncats.io this compound further potentiates this effect by suppressing the expression of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). ncats.ionih.gov

This dual action—preventing the release of the precursor and suppressing key enzymes—leads to a significant reduction in the local and systemic production of eicosanoids that drive inflammation. ncats.iohmdb.ca

| Cytokine | Function in Inflammation | Effect of this compound |

| TNF-α | Master regulator of inflammation, induces fever, apoptosis, and production of other cytokines. | Inhibition of gene expression. drugbank.compatsnap.com |

| IL-1 | Mediates inflammatory responses, including fever and activation of lymphocytes. | Inhibition of gene expression. drugbank.compatsnap.com |

| IL-2 | Critical for the proliferation and differentiation of T-lymphocytes. | Inhibition of gene expression, leading to reduced T-cell proliferation. drugbank.com |

| IL-6 | Pro-inflammatory and anti-inflammatory roles, involved in the acute phase response. | Inhibition of gene expression. drugbank.compatsnap.com |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate cellular processes like proliferation, differentiation, and stress responses. scienceopen.commdpi.com Hydrocortisone and its esters can modulate these pathways as part of their anti-inflammatory mechanism. nih.gov

One key mechanism involves the induction of MAPK Phosphatase-1 (MKP-1). nih.govnih.gov The activation of the glucocorticoid receptor leads to the synthesis of MKP-1, which in turn dephosphorylates and inactivates key MAPK members, such as Jun N-terminal Kinase (JNK). nih.govnih.gov By dephosphorylating JNK, MKP-1 directly inhibits c-Jun mediated transcription, a process involved in the expression of inflammatory genes. nih.govnih.gov Studies have shown that hydrocortisone can significantly decrease the expression of phosphorylated p38 MAPK in pancreatic cells, suggesting a role in regulating stress- and inflammation-induced signaling. tuni.fi

Inhibition of Nuclear Factor-kappa-B (NF-κB) Transcriptional Activity

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast number of genes involved in inflammation and immunity, including those for cytokines, chemokines, and adhesion molecules. researchgate.net A major component of the anti-inflammatory action of glucocorticoids like this compound is the inhibition of NF-κB activity. nih.govdrugbank.com

This inhibition occurs through several mechanisms:

Direct Interaction: The activated glucocorticoid receptor can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences. researchgate.net

Induction of IκBα: Glucocorticoid receptors can increase the transcription of the gene for IκBα, the primary inhibitor of NF-κB. physiology.org IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus where it would otherwise activate pro-inflammatory gene expression. physiology.org

By blocking the transcriptional activity of NF-κB, this compound effectively shuts down a central hub of the inflammatory response. nih.govresearchgate.net

Mechanisms of Immunosuppression at the Cellular Level

The immunosuppressive effects of this compound are a direct consequence of its molecular actions on various immune cells. patsnap.compatsnap.com These actions lead to a generalized dampening of both cell-mediated and humoral immunity. drugbank.com

T-Lymphocytes: Hydrocortisone significantly inhibits the activation and proliferation of T-lymphocytes. patsnap.comnih.gov This is achieved by reducing the production of IL-2, a critical T-cell growth factor, and by inhibiting antigen-induced proliferation. drugbank.comnih.gov Some research suggests hydrocortisone may also interfere with antigen processing, further dampening the T-cell response. nih.gov The butyrate component itself has been shown in studies to inhibit the activation of antigen-specific CD8+ T cells. researchgate.netregionh.dk

B-Lymphocytes: Humoral immunity is suppressed as B-cells are induced to express lower amounts of IL-2 and its receptors. drugbank.com This reduction diminishes B-cell clonal expansion and subsequent antibody synthesis. drugbank.com

Antigen-Presenting Cells (APCs): The function of APCs, such as macrophages and dendritic cells, is modulated. Studies on butyrate indicate it can downregulate the expression of co-stimulatory molecules on APCs, which are necessary for effective T-cell activation. rug.nl

Other Leukocytes: Glucocorticoids inhibit a variety of inflammatory events involving leukocytes. ncats.iohmdb.ca They can inhibit epithelial adhesion, emigration from blood vessels, chemotaxis, phagocytosis, and the release of inflammatory mediators from neutrophils, macrophages, and mast cells. ncats.iohmdb.ca

Collectively, these cellular effects result in a broad immunosuppression, characterized by a decrease in the function of the lymphatic system and a reduction in the activity of key immune cell populations. ncats.io

Receptor Interaction Kinetics and Binding Affinity Studies

Quantitative Analysis of Glucocorticoid Receptor Affinity

The affinity of a glucocorticoid for its receptor is a primary determinant of its potency. This affinity is quantitatively described by the dissociation constant (Kd) and the rates of association and dissociation.

Determination of Dissociation Constants (Kd)

The dissociation constant (Kd) is a measure of the concentration of a ligand at which half of the available receptors are occupied. A lower Kd value signifies a higher binding affinity. Studies on the binding of various hydrocortisone (B1673445) esters to the glucocorticoid receptor have provided insights into the affinity of hydrocortisone 21-butyrate.

Research involving competitive binding assays with rat thymus cytosol has shown that esterification of the 21-hydroxy group of hydrocortisone (cortisol) influences its receptor affinity. Specifically, esterification with a butyrate (B1204436) group at the 21-position results in a relative binding affinity of 0.32 compared to the parent compound, hydrocortisone. ncats.io In contrast, a related compound, hydrocortisone 17-butyrate 21-propionate, exhibited a high-affinity binding with a dissociation constant (Kd) of 9.8 nM in rat liver. nih.govresearchgate.net For comparison, hydrocortisone itself has shown both high-affinity (Kd = 1.9 nM) and low-affinity (Kd = 68.7 nM) binding sites. nih.gov

| Compound | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (vs. Hydrocortisone) | Tissue/System | Reference |

|---|---|---|---|---|

| This compound | Data not available | 0.32 | Rat thymus cytosol | ncats.io |

| Hydrocortisone | 1.9 (high affinity), 68.7 (low affinity) | 1.00 | Rat liver | nih.gov |

| Hydrocortisone 17-butyrate 21-propionate | 9.8 | Data not available | Rat liver | nih.govresearchgate.net |

Assessment of Association and Dissociation Rate Constants

Comparative Receptor Binding Profiles with Reference Glucocorticoids

The therapeutic utility of a glucocorticoid is often assessed by comparing its receptor binding affinity to that of well-established reference compounds like hydrocortisone and dexamethasone (B1670325).

Studies have shown that esterification at the 21-position of hydrocortisone generally leads to a decrease in receptor affinity compared to the parent molecule. researchgate.net For instance, the relative binding affinity of hydrocortisone 21-acetate is only 0.046 that of hydrocortisone. ncats.io As mentioned earlier, this compound has a relative binding affinity of 0.32, indicating a lower affinity than hydrocortisone itself but higher than the 21-acetate ester. ncats.io

In contrast, the diester hydrocortisone 17-butyrate 21-propionate has an inhibition constant (Ki) for the glucocorticoid receptor that is approximately equal to that of dexamethasone and significantly smaller than that of hydrocortisone, indicating a much higher affinity. nih.gov

| Compound | Relative Binding Affinity (vs. Hydrocortisone) | Reference |

|---|---|---|

| Hydrocortisone | 1.00 | ncats.io |

| This compound | 0.32 | ncats.io |

| Hydrocortisone 21-acetate | 0.046 | ncats.io |

| Dexamethasone | Higher than Hydrocortisone | nih.gov |

| Hydrocortisone 17-butyrate 21-propionate | Significantly higher than Hydrocortisone | nih.gov |

Stereochemical Influences on Receptor-Ligand Interactions

The precise three-dimensional arrangement of a steroid molecule and its functional groups is critical for its interaction with the glucocorticoid receptor's ligand-binding domain. The stereochemistry of the steroid nucleus of hydrocortisone is fundamental to its activity.

Preclinical Pharmacokinetics and Biotransformation

Absorption and Distribution Studies (In Vitro and Animal Models)

Preclinical studies utilizing animal models have been instrumental in elucidating the dermal absorption characteristics of hydrocortisone (B1673445) 21-butyrate. A key model employed for this purpose is the isolated, single-pass perfused rabbit ear. nih.govnih.gov This ex vivo system allows for the controlled application of the compound to the epidermal surface and subsequent analysis of the perfusate, which simulates vascular uptake.

In studies using this model, hydrocortisone 21-butyrate, when applied dermally in a vehicle such as isopropyl myristate, was observed to be extensively metabolized during its passage through the skin. nih.govnih.gov Research indicates that the parent compound, this compound, is completely hydrolyzed during the absorption process. nih.gov Consequently, it is not detected in its intact form in the effluent perfusate. nih.gov Instead, its principal metabolite, hydrocortisone, is measured, appearing at a steady-state rate. nih.gov One study quantified the appearance rate of hydrocortisone at approximately 4 pmol/min per cm² of skin surface area. nih.gov

These findings highlight a significant "first-pass" metabolic effect within the skin itself, where the ester is efficiently cleaved before it can reach systemic circulation. nih.gov The lipophilicity of the compound and its vehicle is a critical factor; highly lipophilic formulations may hinder the release of the drug and its subsequent penetration through the cutaneous layers. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Isolated Perfused Rabbit Ear | Complete hydrolysis of this compound to hydrocortisone during dermal absorption. | nih.gov |

| Isolated Perfused Rabbit Ear | Appearance rate of the metabolite (hydrocortisone) in the effluent was ~4 pmol/min/cm². | nih.gov |

| Anesthetized Rats | Used to examine the percutaneous absorption of a related compound, hydrocortisone butyrate (B1204436) propionate, from various vehicles. | researchgate.net |

In vitro studies using cultured human epidermal cells, specifically keratinocytes, provide insight into the cellular uptake and accumulation of hydrocortisone esters. While direct studies on this compound are limited, research on the structurally related diester, hydrocortisone 17-butyrate 21-propionate (HBP), demonstrates the behavior of lipophilic steroid esters in these cells. medicaljournals.senih.gov

It is generally understood that steroids cross the cell membrane via simple diffusion, and their lipophilicity influences the ratio between intracellular and extracellular concentrations. medicaljournals.se In a study with cultured human keratinocytes, HBP showed significant intracellular accumulation. medicaljournals.senih.gov The intracellular concentration of HBP was found to be more than five times greater than the extracellular concentration. medicaljournals.se This accumulation was markedly higher than that observed for the less lipophilic parent compound, hydrocortisone. medicaljournals.senih.gov The calculated ratio of intracellular to extracellular concentration was 5.64 for HBP, compared to 1.36 for hydrocortisone, indicating that the esterified form is preferentially retained within the keratinocytes. medicaljournals.se This intracellular depot may contribute to the compound's local activity within the epidermis.

| Compound | Cell Type | Intracellular/Extracellular Concentration Ratio | Reference |

|---|---|---|---|

| Hydrocortisone 17-butyrate 21-propionate (HBP) | Human Keratinocytes | 5.64 | medicaljournals.se |

| Hydrocortisone (HC) | Human Keratinocytes | 1.36 | medicaljournals.se |

Following absorption through the skin (primarily as its metabolite, hydrocortisone), the distribution of the compound follows pharmacokinetic pathways similar to other systemically administered corticosteroids. fda.gov Preclinical pharmacokinetic studies have been conducted in species such as rats and dogs. fda.gov

Once in the systemic circulation, the active metabolite, hydrocortisone, exhibits a high degree of binding to plasma proteins. Approximately 90% of circulating hydrocortisone is reversibly bound to two main proteins: corticosteroid-binding globulin (CBG, also known as transcortin) and albumin. fda.gov CBG has a high affinity but low capacity for binding steroids, whereas albumin has a lower affinity but a much larger binding capacity. fda.gov This protein binding is a key determinant of the compound's distribution and availability to target tissues, as only the unbound fraction is considered pharmacologically active.

Metabolic Pathways and Enzymatic Hydrolysis

The biotransformation of this compound is primarily characterized by the hydrolysis of its ester group. The ester bond at the C-21 position is susceptible to cleavage, releasing the active hydrocortisone molecule. nih.gov

Studies on related hydrocortisone diesters, such as hydrocortisone 17-butyrate 21-propionate, have established a general metabolic pathway. The acyl group at the C-21 position is typically hydrolyzed first. medicaljournals.se Following this initial step, a non-enzymatic translocation of the C-17 acyl group to the C-21 position can occur, which is then subsequently hydrolyzed to yield hydrocortisone. medicaljournals.se

Furthermore, research on hydrocortisone 17-butyrate has shown that it can undergo reversible isomerization to form the C-21 ester (this compound). researchgate.netnih.gov This isomer is then hydrolyzed to hydrocortisone. researchgate.netnih.gov This indicates a dynamic relationship between the 17- and 21-monoesters, with both pathways ultimately leading to the parent compound. The synthesis of hydrocortisone 17-butyrate often involves the use of a precursor with ester groups at both the C-17 and C-21 positions, followed by selective hydrolysis of the C-21 ester, underscoring its relative lability. google.comgoogle.com

The enzymatic hydrolysis of this compound is mediated by esterases present in both the skin and the liver.

Dermal Metabolism: A crucial finding from preclinical models is the extensive "first-pass" metabolism of this compound within the skin. nih.gov Perfusion studies of rabbit ear skin demonstrated that the compound is completely hydrolyzed to hydrocortisone during its transit through the skin, indicating a high level of esterase activity in this tissue. nih.govnih.gov Further in vitro research using cultured human keratinocytes has confirmed that these epidermal cells possess the enzymatic capability to hydrolyze corticosteroid esters. medicaljournals.se This local metabolic conversion within the skin is significant, as it transforms the prodrug into its active form directly at the site of application.

Hepatic Metabolism: For any fraction of the compound that might be absorbed systemically, the liver is the primary site of metabolism. fda.gov The biotransformation is carried out by hepatic and serum esterases, which efficiently cleave the butyrate ester to release hydrocortisone. fda.gov This systemic metabolic pathway is consistent with the general handling of other corticosteroid esters by the body. fda.gov

Identification and Characterization of Major Metabolites (e.g., Hydrocortisone)

The primary metabolic pathway for this compound involves rapid enzymatic hydrolysis of the ester bond. In preclinical studies, this biotransformation leads to the formation of its principal and pharmacologically active metabolite, hydrocortisone.

Research using a single-pass perfusion model in rabbit ear skin demonstrated that this compound was entirely hydrolyzed to hydrocortisone during dermal absorption. nih.gov This complete conversion resulted in steady-state concentrations of hydrocortisone in the effluent from the perfused tissue. nih.gov Further analysis of skin homogenates in the same study revealed that hydrocortisone can be subsequently metabolized into other compounds. The identified metabolites of hydrocortisone included cortisone and hydrocortisone-20 alpha-ol, alongside another metabolite that was not identified. nih.gov

According to regulatory documents, the broader metabolism of hydrocortisone butyrate esters occurs primarily in the liver, mediated by serum esterases, which convert the compound first to this compound and subsequently to hydrocortisone. fda.gov

The major metabolites identified in preclinical models are summarized in the table below.

| Parent Compound | Metabolite | Site of Metabolism | Animal Model |

| This compound | Hydrocortisone | Skin, Liver | Rabbit, Rat, Dog |

| Hydrocortisone | Cortisone | Skin | Rabbit |

| Hydrocortisone | Hydrocortisone-20 alpha-ol | Skin | Rabbit |

Non-Enzymatic Conversion and Chemical Rearrangement of Ester Groups

In addition to enzymatic hydrolysis, non-enzymatic chemical processes can play a role in the transformation of corticosteroid esters. Studies involving related hydrocortisone diesters, such as hydrocortisone 17-butyrate 21-propionate, have elucidated a multi-step process that includes a non-enzymatic rearrangement. medicaljournals.se

The metabolic cascade for these diesters is initiated by the enzymatic hydrolysis of the acyl group at the 21-position. medicaljournals.se Following this initial step, a non-enzymatic translocation of the substituent at the 17-position to the 21-position can occur. medicaljournals.se This chemical rearrangement is a key intermediate step that precedes the final hydrolysis of the remaining ester group, ultimately yielding hydrocortisone. medicaljournals.se This process highlights a combined enzymatic and chemical pathway for the complete biotransformation of complex corticosteroid esters into the parent hydrocortisone molecule.

Elimination and Excretion Pathways (Animal Models)

Specific studies detailing the elimination and excretion pathways for this compound are limited. However, insights can be drawn from preclinical studies on its primary metabolite, hydrocortisone, and other closely related corticosteroids like cortisone. The excretion of these metabolites typically occurs via biliary and renal routes.

An investigation into the metabolism of cortisone in cats provides a relevant animal model for corticosteroid elimination. In this study, after a single dose of radio-labeled cortisone, the vast majority of the radioactivity, ranging from 69.6% to 89.6%, was recovered in the bile. nih.gov A much smaller fraction, between 0.5% and 7.1%, was excreted in the urine. nih.gov When the dose was administered as an infusion, the biliary excretion remained the predominant pathway, accounting for 73.4% to 92.1% of the total dose, with urinary excretion making up only 1.2% to 1.7%. nih.gov

These findings in a feline model suggest that for systemically available hydrocortisone, the primary metabolite of this compound, hepatic metabolism followed by biliary excretion is the principal route of elimination from the body. Renal excretion appears to be a minor pathway for these types of steroid metabolites. nih.gov The metabolites are typically excreted as conjugates, such as glucuronides. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Esterification on Receptor Affinity and Biological Potency

The introduction of an ester moiety at the C21 position of the hydrocortisone (B1673445) backbone is a critical modification that significantly influences its interaction with the glucocorticoid receptor (GR). Esterification alters the physicochemical properties of the parent steroid, primarily by increasing its lipophilicity. This enhancement generally leads to improved penetration through the stratum corneum of the skin and better partitioning into target cell membranes.

Once at the target site, the affinity of the corticosteroid for the GR is a primary determinant of its intrinsic potency. Research on related esterified glucocorticoids demonstrates that this type of modification can substantially increase receptor affinity. Studies involving hydrocortisone 17-butyrate 21-propionate (HBP), a closely related diester, have shown that esterification of the side chain hydroxyl groups enhances affinity for the GR. nih.govresearchgate.net This increased affinity is not due to a faster association with the receptor but rather a significantly slower rate of dissociation. nih.govresearchgate.net The esterified compound remains bound to the receptor for a longer duration, prolonging the signal transduction that leads to the anti-inflammatory response.

Kinetic analysis reveals that the dissociation rate constant for HBP from the GR is 6.1 to 8.3 times lower than that for the parent hydrocortisone molecule. nih.govresearchgate.net This slower "off-rate" is a key molecular feature contributing to its enhanced biological potency. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, further illustrates this principle.

Table 1: Comparison of Glucocorticoid Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) in Rat Liver Cytosol (nM) |

|---|---|

| Hydrocortisone (HC) | 30.0 |

| Hydrocortisone 17-butyrate 21-propionate (HBP) | 9.5 |

Data sourced from kinetic analyses comparing parent and esterified glucocorticoids. nih.govresearchgate.net A lower Kd value signifies a higher binding affinity for the glucocorticoid receptor.

The butyrate (B1204436) ester at the C21 position, therefore, acts as a pharmacophore that optimizes the molecule's interaction with the hydrophobic ligand-binding pocket of the GR, leading to a more stable drug-receptor complex and, consequently, greater biological potency compared to unmodified hydrocortisone.

Computational and Chemometric Approaches to SAR Analysis

To systematically investigate the complex relationships between the structure of corticosteroids and their activity, computational and chemometric methods are employed. These approaches use statistical and machine-learning techniques to build predictive models based on molecular structure, offering insights that can guide the design of new derivatives with improved properties. nih.gov

Pattern recognition techniques are used to classify compounds into different categories based on their structural features and associated biological activities. scispace.com One such method, the linear learning machine, has been applied to steroids to develop classification rules that can categorize them according to physicochemical properties like partition coefficients, which are critical for absorption and transport. scispace.com

In this approach, each steroid is represented as a point in a multi-dimensional space defined by various substructural descriptors. The algorithm then attempts to find a linear decision surface that can successfully separate the compounds into distinct classes (e.g., high activity vs. low activity). scispace.com Such models can help identify the key structural fragments that contribute most significantly to a particular property, aiding in the classification of new, untested corticosteroid structures and predicting their potential activity profile. More advanced machine learning algorithms are also being applied to steroid profiling for diagnostic stratification and subtype classification in various conditions, demonstrating the power of these computational tools. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, for each molecule and correlating them with experimental activity data.

For glucocorticoids, it has been shown that receptor binding affinity is strongly dependent on molecular size and shape descriptors. researchgate.net Properties such as molecular volume, molecular weight, and surface area often show a strong correlation with the glucocorticoid receptor binding affinity (GRBA). researchgate.net As long as substituents are not sterically prohibitive, an increase in molecular volume can lead to an increase in GRBA. researchgate.net Other important descriptors include those related to electronic properties and conformational mobility, as the flexibility of the steroid's A-ring is considered important for glucocorticoid action. nih.gov

Table 2: Key Molecular Descriptors and Their General Influence on Glucocorticoid Activity

| Molecular Descriptor Class | Specific Example | General Correlation with Receptor Affinity/Potency |

|---|---|---|

| Steric/Size | Molecular Volume | Positive (within limits) researchgate.net |

| Steric/Size | Connolly Surface Area | Positive researchgate.net |

| Lipophilicity | LogP (Partition Coefficient) | Positive (influences skin penetration and receptor binding) |

| Conformational | Steroid A-Ring Flexibility | Rigidity in A-ring correlates with higher specificity and potency nih.gov |

| Electronic | Presence of Electronegative Groups (e.g., Fluorine at C9) | Positive (can enhance receptor binding and activity) rsc.org |

This table summarizes the general trends observed in SAR studies of corticosteroids.

Elucidation of Molecular Features Governing Differential Local versus Systemic Activity

A key therapeutic goal for topical corticosteroids is to maximize anti-inflammatory activity at the site of application (local activity) while minimizing absorption into the systemic circulation to avoid potential side effects. Hydrocortisone 21-butyrate and related esters are designed to achieve this separation of effects through specific molecular features that influence their pharmacokinetics, particularly their behavior within the skin.

The primary molecular feature responsible for this differential activity is the C21-butyrate ester itself.

Enhanced Lipophilicity and Local Bioavailability : The butyrate group significantly increases the lipophilicity of the hydrocortisone molecule. This property enhances its ability to penetrate the lipid-rich stratum corneum and accumulate in the epidermis and dermis, leading to a higher concentration at the local site of inflammation. medicaljournals.se

Cutaneous Metabolism (Antedrug/Soft Drug Concept) : this compound is designed as a "soft drug" or "antedrug," meaning it is active locally but is rapidly metabolized to a less active or inactive form upon entering systemic circulation. The ester bond at the C21 position is susceptible to hydrolysis by esterase enzymes present in human skin. medicaljournals.senih.gov Studies have shown that this compound is completely hydrolyzed to the parent hydrocortisone during dermal absorption. nih.gov Similarly, the closely related hydrocortisone 17-butyrate 21-propionate is rapidly de-esterified at the C21 position by keratinocytes. medicaljournals.se This rapid "first-pass" metabolism in the skin ensures that the highly potent esterified form exerts its effect locally, while any drug that gets absorbed into the bloodstream is primarily the less potent hydrocortisone, which is then subject to normal systemic clearance.

Differential Cell Affinity : Research on the related compound hydrocortisone 17-butyrate 21-propionate (HBP) suggests another potential mechanism. HBP showed a higher affinity for polymorphonuclear leukocytes (inflammatory cells) compared to erythrocytes (non-inflammatory cells). nih.gov This preferential binding could contribute to concentrating the drug's effect within inflamed tissues, further enhancing the ratio of local to systemic activity.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of Hydrocortisone (B1673445) 21-butyrate. These methods offer high resolution and sensitivity, allowing for the separation of the active ingredient from potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and precise technique for the estimation of Hydrocortisone 21-butyrate in bulk and formulated products. researchgate.netdntb.gov.ua This method typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A specific RP-HPLC method was developed for the estimation of hydrocortisone butyrate (B1204436), demonstrating its robustness. researchgate.netdntb.gov.ua The mobile phase for this method consisted of a gradient mixture of acetonitrile (B52724) and purified water. researchgate.netdntb.gov.ua The total run time for the analysis was established at 20 minutes, allowing for efficient sample throughput. researchgate.netdntb.gov.ua

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) | novachem.com.au |

| Mobile Phase | Gradient of Acetonitrile and Purified Water | researchgate.netdntb.gov.ua |

| Flow Rate | 1.0 ml/min | novachem.com.au |

| Column Temperature | 40 °C | novachem.com.au |

| Total Run Time | 20 min | researchgate.netdntb.gov.ua |

To enhance the specificity of the analysis, HPLC systems are often equipped with a Diode Array Detector (DAD). This type of detector can acquire absorbance spectra for each peak, aiding in peak identification and purity assessment. For the analysis of hydrocortisone butyrate, detection is typically performed at a wavelength of 254 nm. researchgate.netdntb.gov.ua The use of HPLC-DAD is crucial for stability-indicating assays, where it helps in distinguishing the active pharmaceutical ingredient from its degradation products.

Impurity Profiling and Degradation Product Identification

Understanding the impurity profile of a drug substance is a critical aspect of pharmaceutical development and quality control. Forced degradation studies are intentionally conducted to produce potential degradation products and develop stability-indicating analytical methods.

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. This helps to identify likely degradation products and validate the stability-indicating power of the analytical methods. Stress stability studies conducted on hydrocortisone butyrate have shown degradation under alkaline and photolytic conditions. researchgate.netdntb.gov.ua Specifically, the compound showed 11% degradation under alkaline stress and 18% degradation when exposed to photolytic stress. researchgate.netdntb.gov.uaresearchgate.net

| Stress Condition | Percentage Degradation | Source |

|---|---|---|

| Alkaline | 11% | researchgate.netdntb.gov.uaresearchgate.net |

| Photolytic | 18% | researchgate.netdntb.gov.uaresearchgate.net |

Following forced degradation studies, the resulting impurities and degradants must be identified and characterized. In the analysis of hydrocortisone butyrate, several related impurities have been successfully identified using the developed RP-HPLC method. researchgate.netdntb.gov.ua The identification was confirmed by injecting reference standards of the impurities and comparing their retention times. researchgate.netdntb.gov.ua

The identified impurities include process-related impurities and degradation products. researchgate.netdntb.gov.ua

| Impurity Name | Retention Time (min) | Source |

|---|---|---|

| Hydrocortisone | 2.89 | researchgate.netdntb.gov.ua |

| Hydrocortisone-21-butyrate | 9.14 | researchgate.netdntb.gov.ua |

| Hydrocortisone 3-methyl enol ether 17-butyrate | 13.70 | researchgate.netdntb.gov.ua |

| Hydrocortisone 17, 21-methylorthobutyrate | 16.25 | researchgate.netdntb.gov.ua |

Method Development and Validation Protocols for Quantification

The developed analytical methods must be validated to ensure they are suitable for their intended purpose. Validation is performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). researchgate.net The validation process for the quantification of this compound involves assessing various parameters to demonstrate the method's reliability.

The RP-HPLC method for hydrocortisone butyrate demonstrated excellent linearity and accuracy. researchgate.netdntb.gov.ua The method was found to be linear over a concentration range of 0.1–250 µg/mL, with a coefficient of determination (r²) value of 0.999. researchgate.netdntb.gov.ua The accuracy of the method was established within a concentration range of 50–125 µg/mL. researchgate.netdntb.gov.ua The validation also includes parameters such as specificity, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is robust and reliable for routine analysis. researchgate.net

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.1–250 µg/mL | researchgate.netdntb.gov.ua |

| Coefficient of Determination (r²) | 0.999 | researchgate.netdntb.gov.ua |

| Accuracy Range | 50–125 µg/mL | researchgate.netdntb.gov.ua |

Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Hydrocortisone |

| Hydrocortisone 17, 21-methylorthobutyrate |

| This compound |

| Hydrocortisone 3-methyl enol ether 17-butyrate |

| Hydrocortisone butyrate |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding how Hydrocortisone (B1673445) 21-butyrate interacts with its biological target and how it behaves in various environments.

Hydrocortisone 21-butyrate, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. drugbank.com Upon binding in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. drugbank.com

Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within a receptor's binding site and to estimate the strength of the interaction. While specific docking studies for this compound are not extensively detailed in publicly available literature, analysis of the GR ligand-binding domain (LBD) complexed with closely related steroids like cortisol and dexamethasone (B1670325) reveals a well-defined binding pocket. nih.govnih.gov

The binding is primarily driven by a network of hydrogen bonds and hydrophobic interactions. Key amino acid residues within the GR LBD are crucial for stabilizing the steroid molecule. For instance, the C3-keto group and the C11-hydroxyl group of the steroid core are common hydrogen bonding sites. The ester group at the C21 position of this compound is expected to form specific interactions within a pocket of the receptor, potentially influencing binding affinity and selectivity compared to unsubstituted hydrocortisone. Computational studies on other glucocorticoid analogs have shown that modifications at the C17 and C21 positions significantly impact potency and receptor interaction profiles. nih.govmdpi.com

Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor (GR) Ligand-Binding Pocket Involved in Steroid Binding This table is generated based on computational and crystallographic studies of the GR with various glucocorticoid ligands.

| Amino Acid Residue | Typical Interaction Type | Interacting Part of Steroid |

|---|---|---|

| Gln570 | Hydrogen Bond | C3-keto group |

| Arg611 | Hydrogen Bond | C3-keto group |

| Asn564 | Hydrogen Bond | C11-hydroxyl group |

| Gln642 | Hydrogen Bond / Steric Interaction | C17/C21 side chains |

| Met601, Met604, Leu566 | Hydrophobic Interaction | Steroid A- and B-rings |

| Cys736, Leu733 | Hydrophobic Interaction | Steroid D-ring and side chain |

The three-dimensional structure of this compound dictates its ability to fit within the GR binding pocket. Conformational analysis, both from experimental data and computational studies, provides insight into the molecule's shape and flexibility. X-ray crystallography of the closely related isomer, Hydrocortisone 17-butyrate, reveals the characteristic steroid ring structure. nih.gov

The two central six-membered rings adopt stable chair conformations.

The cyclohexene (B86901) A-ring is in a half-chair conformation.

The five-membered D-ring assumes an envelope conformation. nih.gov

Computational Investigations of Degradation and Rearrangement Pathways

This compound can undergo chemical degradation, which impacts its stability and efficacy. Computational methods are crucial for elucidating the mechanisms of these reactions.

One of the primary degradation pathways for hydrocortisone esters involves the migration of the acyl group, an isomerization reaction. It has been shown experimentally that hydrocortisone 17-esters can rearrange to the 21-ester isomer. This process is significant as different isomers can possess varied biological activity and stability. Following isomerization, ester hydrolysis can occur, cleaving the butyrate (B1204436) group to yield the parent hydrocortisone molecule.

While specific quantum mechanics/molecular mechanics (QM/MM) studies detailing the reaction mechanism for this compound are not prominent in the literature, this computational approach is the standard for investigating such enzymatic or solution-phase reactions. QM/MM simulations would involve treating the reacting atoms (the ester group and attacking species like water or hydroxide) with high-level quantum mechanics, while the surrounding environment (the rest of the steroid and solvent) is modeled with more computationally efficient molecular mechanics. Such studies can map the entire reaction pathway, identify transition states, and calculate the activation energy barriers for both the isomerization and hydrolysis steps. nih.govnih.gov This provides a detailed understanding of the reaction kinetics and the factors that influence the degradation rate.

The stability of this compound in formulations is highly dependent on its interaction with the solvent and added excipients. Cyclodextrins (CDs) are common excipients used to enhance the solubility and stability of steroid drugs by forming non-covalent inclusion complexes. nih.gov

Molecular dynamics simulations have been extensively used to study the formation and stability of hydrocortisone-cyclodextrin complexes. researchgate.netnih.gov These simulations show that the hydrophobic steroid molecule can be encapsulated within the non-polar inner cavity of the CD, while the hydrophilic exterior of the CD interacts with the aqueous solvent. This encapsulation shields the labile ester group from the bulk solvent and potential catalysts, thereby inhibiting hydrolysis and improving stability. researchgate.net

Computational studies investigating the interaction between hydrocortisone and various β-cyclodextrin derivatives have provided detailed thermodynamic insights. researchgate.net The binding free energy (ΔG_bind), which indicates the stability of the inclusion complex, can be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations dissect the contributions of different energy components.

Table 2: Calculated Binding Free Energies and Energy Components (kcal/mol) for the Interaction of Hydrocortisone with β-Cyclodextrin (βCD) and a Methylated Derivative (6-MeβCD) Data derived from molecular dynamics simulation studies. Negative values indicate favorable interactions.

| Complex | Van der Waals Energy (ΔE_vdW) | Electrostatic Energy (ΔE_elec) | Solvation Energy (ΔG_solv) | Binding Free Energy (ΔG_bind) |

|---|---|---|---|---|

| Hydrocortisone-βCD | -31.52 | -4.81 | 26.75 | -9.58 |

| Hydrocortisone-6-MeβCD | -35.93 | -3.11 | 27.98 | -11.06 |

Source: Adapted from computational data on hydrocortisone and cyclodextrin (B1172386) derivatives. researchgate.net

The results from these simulations indicate that the primary driving force for complexation is the favorable van der Waals interaction between the hydrocortisone and the hydrophobic cavity of the cyclodextrin. sioc-journal.cn The calculations also show that methylated cyclodextrin derivatives can form more stable complexes than the parent β-CD, as evidenced by a more negative binding free energy. researchgate.net This enhanced stability is crucial for designing pharmaceutical formulations with improved shelf-life and performance.

In Vitro Biological Activity and Preclinical Models

Assessment of Anti-inflammatory Potency in Experimental Models

The anti-inflammatory activity of hydrocortisone (B1673445) esters has been evaluated in various preclinical models of edema. In studies involving rats, the topical anti-inflammatory activities of hydrocortisone 17-butyrate 21-propionate were assessed using models such as croton oil-induced ear edema and carrageenan-induced paw edema nih.gov. These experimental models are standard methods for evaluating the efficacy of anti-inflammatory agents. The croton oil test induces a significant inflammatory response characterized by edema, which can be quantified to measure the potency of a topically applied steroid. Similarly, the carrageenan-induced paw edema model is a widely used assay to screen for anti-inflammatory drugs, where a reduction in paw swelling indicates anti-edematous activity mdpi.com. Research indicates that the topical anti-inflammatory activity of hydrocortisone 17-butyrate 21-propionate was more potent than that of betamethasone (B1666872) 17-valerate and hydrocortisone 17-butyrate in these models nih.gov.

The anti-inflammatory actions of corticosteroids like Hydrocortisone 21-butyrate are mediated through the inhibition of multiple inflammatory pathways patsnap.com. A primary mechanism involves the inhibition of phospholipase A2, an enzyme crucial for the release of arachidonic acid from cell membranes. This inhibition is achieved through the induction of inhibitory proteins called lipocortins (annexins) drugbank.comdrugbank.com. By preventing the release of arachidonic acid, corticosteroids block the downstream synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes patsnap.comdrugbank.comdrugbank.com.

Furthermore, glucocorticoids are known to suppress the expression of genes that code for pro-inflammatory cytokines. They inhibit the production of interleukins such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) drugbank.comdrugbank.com. For instance, in vitro studies on immature human enterocytes demonstrated that hydrocortisone significantly attenuated IL-1β-induced secretion of IL-6 and IL-8 nih.gov. In vitro studies also showed that hydrocortisone 17-butyrate 21-propionate exhibits a higher affinity for polymorphonuclear leucocytes, which are key inflammatory cells, compared to betamethasone 17-valerate or hydrocortisone 17-butyrate nih.gov.

Immunosuppressive Activity in Cellular and Tissue Culture Models

Glucocorticoids exert significant immunosuppressive effects by modulating the function of immune cells, particularly T lymphocytes. They are known to suppress cell-mediated immunity by inhibiting genes that code for cytokines essential for T cell proliferation, with IL-2 being a primary target drugbank.comdrugbank.com. The reduced production of IL-2 limits the clonal expansion of T cells drugbank.comdrugbank.com.

In vitro studies using the autologous mixed lymphocyte reaction (AMLR) have shown that hydrocortisone inhibits the proliferative response of T cells nih.gov. This inhibition is achieved by rendering the IL-2 producer T cells unresponsive to IL-1, thereby abrogating the synthesis of IL-2, a critical T-cell growth factor. However, this process does not interfere with the ability of resting T cells to acquire responsiveness to externally supplied IL-2 nih.gov. Further studies have confirmed that hydrocortisone inhibits concanavalin-A induced lymphocyte proliferation and the associated production of IL-2 and IL-4 nih.gov.

Cellular Transport and Uptake Mechanisms (e.g., Caco-2 Cells, Keratinocytes)

The transport and uptake of hydrocortisone esters into target cells are critical for their pharmacological activity. Studies utilizing cultured human keratinocytes have provided insight into the metabolism and cellular accumulation of these compounds. When hydrocortisone 17-butyrate 21-propionate was added to a culture of human keratinocytes, it was rapidly hydrolyzed, primarily at the 21-position, to form hydrocortisone 17-butyrate nih.govmedicaljournals.se.

| Time After Addition of 10 nmole/ml HBP | Metabolite Detected | Concentration (nmole/ml) |

|---|---|---|

| 1 hour | Hydrocortisone 17-butyrate | 1.308 |

| 6 hours | Hydrocortisone 17-butyrate | Major metabolite |

| Hydrocortisone 21-propionate | Minor metabolite |

Data derived from in vitro studies on cultured human keratinocytes. nih.govmedicaljournals.se

The uptake of hydrocortisone 17-butyrate 21-propionate by keratinocytes is notably efficient. The intracellular concentration was estimated to be more than five times its extracellular concentration, demonstrating significant accumulation within the cells. This accumulation was substantially higher than that observed for hydrocortisone itself nih.govmedicaljournals.se.

| Compound | Ratio of Intracellular/Extracellular Concentration | Intracellular Concentration vs. Hydrocortisone |

|---|---|---|

| Hydrocortisone 17-butyrate 21-propionate (HBP) | 5.64 | 7.7 times higher |

| Hydrocortisone (HC) | 1.36 | - |

Data derived from in vitro studies on cultured human keratinocytes. medicaljournals.se

In other cellular models, such as Caco-2 cells, which are used to model the intestinal epithelium, the transport of the butyrate (B1204436) moiety is mediated by specific transporters. Studies have shown that butyrate transport in these cells is primarily facilitated by the monocarboxylate transporter 1 (MCT1) nih.gov.

Effects on Extracellular Matrix Component Synthesis (e.g., Collagen)

A known effect of corticosteroids is the inhibition of collagen synthesis in the skin, which can contribute to skin atrophy with prolonged use nih.govmedicaljournalssweden.se. The effect of hydrocortisone esters on collagen production has been quantified in human skin in vivo by measuring the levels of collagen propeptides, which reflect the rate of synthesis.

In a comparative study, hydrocortisone 17-butyrate was found to have a more potent inhibitory effect on collagen synthesis than unmodified hydrocortisone. After one week of application, hydrocortisone 17-butyrate significantly decreased the concentrations of the aminoterminal propeptide of type I procollagen (B1174764) (PINP) and the aminoterminal propeptide of type III procollagen (PIIINP) in skin suction blister fluid nih.govmedicaljournalssweden.se. This effect was comparable to that of the more potent corticosteroid, betamethasone nih.govmedicaljournalssweden.se.

| Compound | Mean Decrease in PINP (Type I Collagen) | Mean Decrease in PIIINP (Type III Collagen) |

|---|---|---|

| Hydrocortisone | ~35% | ~35% |

| Hydrocortisone 17-butyrate | 63% | 55% |

| Betamethasone | 69% | 62% |

Data reflects the percentage decrease in collagen propeptides after one week of topical application. nih.govmedicaljournalssweden.se

The mechanism for this inhibition involves the downregulation of collagen gene expression. Studies have shown that continuous topical hydrocortisone treatment for three weeks markedly reduces the corresponding mRNA levels for type I collagen in fibroblasts within the skin nih.gov.

Q & A

Q. What safety protocols should researchers follow when handling hydrocortisone 21-butyrate in laboratory settings?

Researchers must adhere to stringent safety measures:

- Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Use fume hoods for handling powdered forms to minimize inhalation risks.

- Wash hands thoroughly after handling and avoid contamination of workspaces.

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention for persistent irritation .

Q. How can analytical methods validate the purity of this compound in research formulations?

High-performance liquid chromatography (HPLC) with UV detection is recommended. Follow pharmacopeial protocols (e.g., USP standards) for column selection (C18), mobile phase (acetonitrile/water gradients), and validation parameters (precision, linearity, LOD/LOQ). System suitability tests should ensure tailing factors ≤2.0 and RSD ≤2% .

Q. What environmental controls are critical for storing this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid disposal via drains or landfills due to potential ecological toxicity. Use chemical waste protocols compliant with REACH regulations .

Advanced Research Questions

Q. How can experimental design (DoE) optimize this compound formulations?

- Screening Phase: Apply fractional factorial designs (e.g., Plackett-Burman) to identify critical variables (e.g., excipient ratios, sonication time).

- Optimization Phase: Use response surface methodologies (e.g., central composite design) to model interactions between factors like PLGA concentration and drug loading efficiency. Contour plots can visualize optimal conditions for particle size (e.g., 164 nm) and encapsulation (e.g., 90.6%) .

Q. What in vitro models effectively simulate dermal absorption and metabolism of this compound?

- Rabbit Ear Perfusion Model: Single-pass perfusion with protein-free buffer (0.02 mL/min/cm²) mimics dermal absorption. Monitor hydrolysis kinetics (e.g., 21-butyrate → hydrocortisone) via LC-MS.

- Human Keratinocyte Cultures: Track ester hydrolysis (e.g., 21-propionate → hydrocortisone) using intracellular accumulation assays. Ensure metabolic stability by comparing arterial vs. dermal exposure .

Q. How does esterification position (17α vs. 21) impact glucocorticoid receptor affinity?

- 17α-Esters: Increase receptor binding (e.g., cortisol 17-butyrate has 12.4× higher affinity than cortisol). Use competitive binding assays with [³H]dexamethasone in rat thymocyte cytosol.

- 21-Esters: Reduce affinity (e.g., cortisol 21-valerate: 0.32× cortisol). Structure-activity studies should prioritize 17α-ester derivatives for enhanced pharmacological activity .

Q. What strategies ensure batch consistency in this compound-loaded nanoparticle synthesis?

- Standardize solvent evaporation rates (e.g., 500 rpm stirring for 4 h).

- Control critical quality attributes (CQAs) like polydispersity index (<0.2) via dynamic light scattering.

- Validate reproducibility using accelerated stability testing (50°C/50% RH for 3 months) to assess degradation profiles .

Q. How can researchers address conflicting data on reproductive toxicity for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.